Ono-AE3-208

Description

Properties

IUPAC Name |

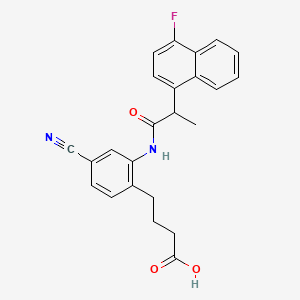

4-[4-cyano-2-[2-(4-fluoronaphthalen-1-yl)propanoylamino]phenyl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21FN2O3/c1-15(18-11-12-21(25)20-7-3-2-6-19(18)20)24(30)27-22-13-16(14-26)9-10-17(22)5-4-8-23(28)29/h2-3,6-7,9-13,15H,4-5,8H2,1H3,(H,27,30)(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTDIMKNAJUQTIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C2=CC=CC=C21)F)C(=O)NC3=C(C=CC(=C3)C#N)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20435810 | |

| Record name | ONO-AE3-208 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20435810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

402473-54-5 | |

| Record name | ONO-AE3-208 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20435810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Role of the EP4 Receptor in Prostate Cancer Progression: A Technical Guide

Executive Summary: The prostaglandin E2 (PGE2) receptor EP4 is increasingly recognized as a critical mediator in the progression of prostate cancer. As a G-protein coupled receptor, its activation by PGE2 initiates a cascade of intracellular signaling events that drive key tumorigenic processes. This document provides a detailed examination of the EP4 receptor's role in prostate cancer, focusing on its signaling pathways, contribution to cell proliferation, metastasis, and angiogenesis. We present quantitative data on the efficacy of EP4 antagonists, detailed experimental protocols for studying EP4's function, and visualizations of the core signaling networks and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals engaged in oncology and prostate cancer research.

Introduction: PGE2 and the EP4 Receptor in Cancer

Prostaglandin E2 (PGE2) is the most abundant prostaglandin in prostate tissue and its excessive levels have been reported in prostate cancer (PCa).[1] PGE2 is a product of the cyclooxygenase-2 (COX-2) enzyme, which is frequently overexpressed in various epithelial malignancies, including prostate cancer, and is associated with poorer outcomes.[2][3] PGE2 exerts its diverse biological effects by binding to four G-protein-coupled receptor subtypes: EP1, EP2, EP3, and EP4.[1][4] Among these, the EP4 receptor has emerged as a pivotal player in cancer progression. Upregulation of the EP4 receptor is observed in prostate cancer cells and tissues, where it stimulates cell proliferation, migration, invasion, and metastasis. This has positioned the EP4 receptor as a promising therapeutic target for the treatment of advanced prostate cancer, including castration-resistant prostate cancer.

EP4 Receptor Signaling in Prostate Cancer

The binding of PGE2 to the EP4 receptor triggers a conformational change that activates intracellular G-proteins, leading to the initiation of downstream signaling cascades. The primary pathways implicated in prostate cancer progression are the Gαs-cAMP-PKA pathway and the PI3K-Akt pathway.

The Gαs-cAMP-PKA Pathway

The EP4 receptor canonically couples to the Gαs protein, which activates adenylyl cyclase (AC). This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels then activate Protein Kinase A (PKA). Activated PKA can phosphorylate various downstream targets, including the transcription factor cAMP-responsive element-binding protein (CREB), which regulates the expression of genes involved in cell proliferation and survival. This signaling axis has been shown to be directly involved in the EP4-mediated upregulation of proteins associated with invasion and metastasis in prostate cancer cells.

The PI3K/Akt Pathway

In addition to the canonical cAMP/PKA pathway, the EP4 receptor can also activate the Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling cascade. This activation can occur through Gαi coupling or potentially through cross-talk with other receptor tyrosine kinases. The PI3K/Akt pathway is a well-established pro-survival pathway in cancer, and its activation by EP4 signaling contributes to the proliferation and inhibition of apoptosis in prostate cancer cells. Inhibition of PI3K has been shown to significantly block EP4-mediated protein expression in prostate cancer cells.

Other Associated Pathways

EP4 signaling can also engage other critical cancer-related pathways, including the ERK and NF-κB pathways, further promoting cell proliferation, migration, and invasion.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. Frontiers | Eicosanoids in Cancer: Prostaglandin E2 Receptor 4 in Cancer Therapeutics and Immunotherapy [frontiersin.org]

- 3. Eicosanoids in Cancer: Prostaglandin E2 Receptor 4 in Cancer Therapeutics and Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. E-type prostanoid receptor 4 (EP4) in disease and therapy - PMC [pmc.ncbi.nlm.nih.gov]

The EP4 Receptor Antagonist Ono-AE3-208: A Technical Guide to its Impact on Immune Cell Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ono-AE3-208 is a potent and selective antagonist of the E-type prostanoid receptor 4 (EP4), a key receptor for prostaglandin E2 (PGE2). PGE2 is a lipid mediator with a wide range of physiological and pathological effects, including profound modulation of the immune system. By blocking the PGE2/EP4 signaling axis, this compound offers a valuable tool to investigate the role of this pathway in immune cell function and presents a potential therapeutic strategy for various immune-mediated diseases and cancer. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, its impact on various immune cell populations, and detailed experimental protocols for its study.

Core Mechanism of Action

This compound exerts its effects by competitively inhibiting the binding of PGE2 to the EP4 receptor. The EP4 receptor is a G-protein coupled receptor (GPCR) that, upon activation by PGE2, primarily couples to the Gαs protein. This initiates a signaling cascade involving the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels and subsequent activation of Protein Kinase A (PKA). This compound blocks these downstream effects by preventing the initial ligand-receptor interaction.

Signaling Pathway of PGE2 via the EP4 Receptor and its Antagonism by this compound

Data Presentation

Table 1: Binding Affinity of this compound for Prostanoid Receptors

| Receptor Subtype | Ki (nM) | Selectivity vs. EP4 |

| EP4 | 1.3 | - |

| EP3 | 30 | 23-fold |

| FP | 790 | 608-fold |

| TP | 2400 | 1846-fold |

| EP1 | >10,000 | >7692-fold |

| EP2 | >10,000 | >7692-fold |

| DP | >10,000 | >7692-fold |

| IP | >10,000 | >7692-fold |

| Data compiled from multiple sources.[1][2][3] |

Table 2: Summary of this compound Effects on Immune Cell Function

| Immune Cell Type | Key Effects of this compound | Observed Outcome |

| T Cells (CD4+) | Stimulates proliferation.[1][3] | Increased T cell numbers. |

| Th1 Cells | Potentiates differentiation. | Enhanced Th1 responses. |

| Th17 Cells | Inhibits expansion and IL-17 production. | Reduced Th17-mediated inflammation. |

| Regulatory T cells (Tregs) | May modulate differentiation and function. | Context-dependent effects on immune suppression. |

| Natural Killer (NK) Cells | Attenuates PGE2-mediated inhibition of activation. | Enhanced NK cell anti-tumor activity. |

| Dendritic Cells (DCs) | May modulate maturation and cytokine production. | Altered antigen presentation and T cell activation. |

| Eosinophils | Inhibits chemotaxis. | Reduced eosinophilic infiltration in inflammatory sites. |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the impact of this compound on immune cell function. These protocols are generalized and should be optimized for specific experimental conditions.

T Cell Proliferation Assay (CFSE-based)

This assay measures the proliferation of T cells in response to stimulation, and the modulatory effect of this compound.

Materials:

-

Isolated primary T cells (e.g., from human PBMCs or mouse spleen)

-

Carboxyfluorescein succinimidyl ester (CFSE)

-

T cell activation reagents (e.g., anti-CD3/anti-CD28 antibodies)

-

Complete RPMI-1640 medium

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well round-bottom plates

-

Flow cytometer

Procedure:

-

T Cell Labeling:

-

Resuspend isolated T cells at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS.

-

Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.

-

Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.

-

Wash the cells twice with complete medium.

-

Resuspend the cells in complete medium at the desired final concentration.

-

-

Assay Setup:

-

Coat a 96-well plate with anti-CD3 antibody (e.g., 1-10 µg/mL in PBS) for 2-4 hours at 37°C or overnight at 4°C. Wash the wells with PBS before use.

-

Prepare serial dilutions of this compound in complete medium.

-

Add 100 µL of CFSE-labeled T cells to each well.

-

Add 50 µL of this compound dilutions or vehicle control to the respective wells.

-

Add 50 µL of soluble anti-CD28 antibody (e.g., 1-5 µg/mL) to all wells except the unstimulated control.

-

-

Incubation and Analysis:

-

Incubate the plate for 3-5 days at 37°C in a humidified CO2 incubator.

-

Harvest the cells and stain with fluorescently-labeled antibodies against T cell surface markers (e.g., CD4, CD8) if desired.

-

Analyze the cells by flow cytometry, gating on the live lymphocyte population.

-

Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells.

-

References

The Discovery and Development of Ono-AE3-208: A Preclinical EP4 Receptor Antagonist

An In-depth Review of a Key Preclinical Modulator of the Prostaglandin E2 Pathway

Core Abstract: Ono-AE3-208 is a potent and selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 4 (EP4). While its development did not proceed to clinical trials, with Ono Pharmaceutical shifting focus to the clinical candidate ONO-4578, this compound remains a critical tool compound for preclinical research into the diverse roles of the EP4 receptor in oncology, inflammation, and immunology. This technical guide provides a comprehensive overview of the discovery and development history of this compound, detailing its mechanism of action, preclinical efficacy, and the experimental methodologies used in its evaluation.

Introduction: The Rationale for Targeting the EP4 Receptor

Prostaglandin E2 (PGE2) is a principal product of the cyclooxygenase (COX) pathway and a key mediator of inflammation, pain, and cancer progression. Its diverse biological effects are transduced by four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. The EP4 receptor, in particular, has emerged as a promising therapeutic target due to its significant role in promoting tumor growth, metastasis, and immunosuppression.[1]

Activation of the EP4 receptor by PGE2 initiates a signaling cascade that primarily involves the Gs alpha subunit (Gαs), leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the subsequent activation of protein kinase A (PKA).[2][3] However, EP4 signaling is multifaceted and can also involve Gαi coupling and activation of the PI3K/Akt and ERK pathways.[2][4] This signaling network ultimately modulates the expression of genes involved in cell proliferation, survival, migration, and immune response. In the tumor microenvironment, PGE2-EP4 signaling suppresses the activity of anti-tumor immune cells, such as natural killer (NK) cells and cytotoxic T lymphocytes, while promoting the function of immunosuppressive cells like myeloid-derived suppressor cells (MDSCs) and M2 macrophages.

The development of selective EP4 receptor antagonists was therefore undertaken to counteract these pro-tumorigenic and immunosuppressive effects. Ono Pharmaceutical has been a key player in this field, developing a portfolio of EP4 antagonists.

Discovery and Preclinical Development of this compound

The development of this compound likely involved a medicinal chemistry campaign focused on optimizing potency, selectivity, and pharmacokinetic properties. The culmination of these efforts was a compound with high affinity for the EP4 receptor.

Subsequent preclinical development focused on characterizing the pharmacological effects of this compound in various disease models. These studies demonstrated its potential as an anti-cancer and anti-inflammatory agent. However, for reasons not publicly disclosed, the clinical development focus at Ono shifted to another EP4 antagonist, ONO-4578. Despite this, the preclinical data for this compound provide valuable insights into the therapeutic potential of EP4 antagonism.

Mechanism of Action

This compound is a selective and orally active antagonist of the EP4 receptor. It exerts its effects by competitively binding to the EP4 receptor and preventing its activation by the endogenous ligand, PGE2. This blockade inhibits the downstream signaling pathways that are aberrantly activated in various pathological conditions.

The selectivity profile of this compound is a key feature, with significantly lower affinity for other prostanoid receptors, which is crucial for minimizing off-target effects.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: Receptor Binding Affinity of this compound

| Receptor | Ki (nM) |

| EP4 | 1.3 |

| EP3 | 30 |

| FP | 790 |

| TP | 2400 |

Key Preclinical Studies and Experimental Protocols

This compound has been evaluated in a range of preclinical models, demonstrating its efficacy in oncology and inflammation.

Oncology

Prostate Cancer: Studies have shown that EP4 expression is correlated with the invasiveness of prostate cancer cells. This compound was found to suppress the in vitro cell invasion and migration of prostate cancer cells in a dose-dependent manner, without affecting cell proliferation. In an in vivo mouse model of bone metastasis using luciferase-expressing PC3 cells, administration of this compound suppressed the development of bone metastases.

Experimental Protocol: In Vitro Cell Invasion Assay

A detailed protocol for a typical in vitro cell invasion assay, as would have been used to evaluate this compound, is as follows:

-

Cell Culture: Human prostate cancer cell lines (e.g., PC3 and LNCaP) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Transwell Invasion Chambers: Matrigel-coated transwell inserts (8 µm pore size) are used. The Matrigel serves as an artificial basement membrane.

-

Cell Seeding: Cells are serum-starved overnight, then harvested and resuspended in serum-free media. A defined number of cells (e.g., 5 x 10^4) are seeded into the upper chamber of the transwell insert.

-

Treatment: The lower chamber is filled with media containing a chemoattractant (e.g., 10% fetal bovine serum). This compound at various concentrations is added to both the upper and lower chambers.

-

Incubation: The chambers are incubated for a specified period (e.g., 24-48 hours) at 37°C in a humidified incubator.

-

Analysis: Non-invading cells on the upper surface of the membrane are removed with a cotton swab. Invading cells on the lower surface of the membrane are fixed with methanol and stained with a solution such as crystal violet.

-

Quantification: The number of invading cells is counted in several random fields under a microscope. The results are expressed as the percentage of invading cells relative to the control (vehicle-treated) group.

Inflammation and Immunology

The PGE2-EP4 signaling pathway is a critical regulator of immune responses. This compound has been used as a tool to investigate the role of EP4 in inflammatory and autoimmune conditions. For instance, studies have shown that PGE2-EP4 signaling can promote the differentiation of Th1 cells and the expansion of Th17 cells, both of which are implicated in autoimmune diseases. The use of an EP4 antagonist like this compound in animal models of diseases such as experimental autoimmune encephalomyelitis (a model for multiple sclerosis) and contact hypersensitivity has been shown to suppress disease progression by reducing the accumulation of Th1 and Th17 cells.

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound.

Conclusion and Future Perspectives

This compound has played a significant role as a preclinical tool for understanding the multifaceted functions of the EP4 receptor. While it did not advance to clinical trials, the research conducted with this compound has provided a strong rationale for the continued development of EP4 antagonists for the treatment of cancer and inflammatory diseases. The clinical development of ONO-4578, a successor compound from the same research program at Ono Pharmaceutical, underscores the therapeutic promise of this target. Future research will likely focus on identifying predictive biomarkers for EP4 antagonist efficacy and exploring rational combination therapies to maximize their clinical benefit. The legacy of this compound lies in the foundational knowledge it helped to build, paving the way for the next generation of EP4-targeted therapies.

References

- 1. Frontiers | Eicosanoids in Cancer: Prostaglandin E2 Receptor 4 in Cancer Therapeutics and Immunotherapy [frontiersin.org]

- 2. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Prostaglandin E2 Receptor 4 (EP4) Affects Trophoblast Functions via Activating the cAMP-PKA-pCREB Signaling Pathway at the Maternal-Fetal Interface in Unexplained Recurrent Miscarriage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Ono-AE3-208 for In Vitro Cell Migration Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ono-AE3-208 is a potent and selective antagonist of the prostaglandin E2 (PGE2) receptor EP4.[1][2][3] The EP4 receptor is a G-protein coupled receptor that plays a significant role in various physiological and pathological processes, including inflammation, cancer progression, and cell migration.[4] PGE2, often found elevated in the tumor microenvironment, can promote cancer cell migration and metastasis through activation of the EP4 receptor. Consequently, this compound serves as a valuable research tool for investigating the role of EP4 signaling in cell motility and as a potential therapeutic agent to inhibit metastasis.

These application notes provide detailed protocols for utilizing this compound in two standard in vitro cell migration assays: the Scratch (Wound Healing) Assay and the Transwell Migration Assay.

Mechanism of Action: Inhibition of EP4 Signaling

Prostaglandin E2 (PGE2) binding to the EP4 receptor typically initiates a signaling cascade that promotes cell migration. This pathway involves the activation of a stimulatory G protein (Gs), leading to increased intracellular cyclic AMP (cAMP) and activation of Protein Kinase A (PKA). Additionally, EP4 signaling can activate the PI3K and ERK pathways, which are crucial for cell motility. In some cancer cells, EP4 activation enhances migration by inducing calcium influx through Orai1, leading to ERK phosphorylation and the activation of matrix metalloproteinases (MMP-2 and MMP-9).

This compound competitively binds to the EP4 receptor, blocking PGE2-mediated downstream signaling and thereby inhibiting cell migration.

Caption: EP4 receptor signaling pathway and inhibition by this compound.

Quantitative Data

Binding Affinity of this compound

This compound exhibits high selectivity for the EP4 receptor compared to other prostanoid receptors.

| Receptor | Kᵢ (nM) |

| EP4 | 1.3 |

| EP3 | 30 |

| FP | 790 |

| TP | 2400 |

| EP1 | >10,000 |

| EP2 | >10,000 |

Data compiled from multiple sources.

Example Data Table: Dose-Dependent Inhibition of Cell Migration

The following table structure can be used to present results from cell migration assays. Data should be presented as the mean ± standard deviation from at least three independent experiments.

| Treatment | Concentration (nM) | Migration Rate (% of Control) |

| Vehicle Control (DMSO) | - | 100 ± 5.2 |

| This compound | 1 | 85 ± 4.8 |

| This compound | 10 | 62 ± 6.1 |

| This compound | 100 | 35 ± 4.5 |

| This compound | 1000 | 15 ± 3.9 |

This table contains hypothetical data for illustrative purposes.

Experimental Workflow

The general workflow for assessing the effect of this compound on cell migration involves cell preparation, treatment with the compound, execution of the migration assay, and subsequent data analysis.

References

Application Notes and Protocols for Ono-AE3-208 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ono-AE3-208 is a potent and selective antagonist of the E-type prostanoid receptor 4 (EP4).[1][2][3][4] The EP4 receptor, activated by prostaglandin E2 (PGE2), is implicated in a variety of physiological and pathological processes, including inflammation, cancer progression, and immune responses.[5] this compound competitively binds to the EP4 receptor, inhibiting downstream signaling pathways and making it a valuable tool for studying the role of EP4 in cellular processes and a potential therapeutic agent. These application notes provide detailed protocols for utilizing this compound in cell culture experiments, with a focus on determining its optimal concentration for inhibiting cell migration and invasion.

Mechanism of Action

This compound is a selective EP4 receptor antagonist with a high binding affinity, demonstrating a Ki (inhibitor constant) of 1.3 nM for the EP4 receptor. Its selectivity is highlighted by its significantly lower affinity for other prostanoid receptors such as EP3 (Ki = 30 nM), FP (Ki = 790 nM), and TP (Ki = 2400 nM). By blocking the EP4 receptor, this compound effectively inhibits the downstream signaling cascades initiated by PGE2. The EP4 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of protein kinase A (PKA). However, EP4 can also couple to other signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)-Akt pathway. This compound's antagonism of EP4 can therefore modulate these key cellular signaling pathways involved in cell proliferation, survival, migration, and invasion.

Data Presentation

Table 1: this compound Binding Affinity and Selectivity

| Receptor Subtype | Ki (nM) |

| EP4 | 1.3 |

| EP3 | 30 |

| FP | 790 |

| TP | 2400 |

Table 2: Recommended Concentration Ranges of this compound for In Vitro Experiments

| Cell Line | Assay Type | Effective Concentration | Reference |

| PC3 (Prostate Cancer) | Wound-Healing Assay | 10 µM | |

| LNCaP (Prostate Cancer) | Wound-Healing Assay | 10 µM | |

| PC3 (Prostate Cancer) | Transwell Invasion Assay | 0.1 µM - 10 µM | |

| LNCaP (Prostate Cancer) | Transwell Invasion Assay | Dose-dependent inhibition | |

| Caco-2 (Colon Cancer) | IL-8 Production | 1 µM | |

| Medulloblastoma Cell Lines | Cell Proliferation | EC50: 55 µM - 175 µM |

Experimental Protocols

Protocol 1: Wound-Healing Migration Assay

This assay is used to assess the effect of this compound on cancer cell migration.

Materials:

-

Cancer cell lines (e.g., PC3, LNCaP)

-

Complete culture medium

-

Serum-free culture medium

-

This compound stock solution (dissolved in DMSO)

-

6-well or 12-well tissue culture plates

-

Sterile p200 pipette tips or a wound-healing insert

-

Microscope with a camera

Procedure:

-

Cell Seeding: Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24-48 hours.

-

Create Wound: Once the cells reach confluence, create a linear scratch in the monolayer using a sterile p200 pipette tip. Alternatively, use a wound-healing insert to create a uniform cell-free gap.

-

Wash: Gently wash the wells with serum-free medium to remove detached cells and debris.

-

Treatment: Add fresh serum-free or low-serum medium containing various concentrations of this compound (e.g., 0.1, 1, 10 µM). Include a vehicle control (DMSO) at a concentration equivalent to the highest dose of this compound.

-

Image Acquisition: Immediately capture images of the wound at time 0.

-

Incubation: Place the plate in a 37°C, 5% CO₂ incubator.

-

Time-Lapse Imaging: Acquire images of the same wound area at regular intervals (e.g., 6, 12, 24 hours).

-

Data Analysis: Measure the width of the wound at different time points for each condition. The rate of wound closure can be calculated and compared between treated and control groups.

Protocol 2: Transwell Cell Invasion Assay

This assay evaluates the effect of this compound on the invasive potential of cancer cells through an extracellular matrix.

Materials:

-

Cancer cell lines (e.g., PC3)

-

Transwell inserts (8 µm pore size) for 24-well plates

-

Matrigel Basement Membrane Matrix

-

Serum-free medium

-

Complete medium (containing a chemoattractant like 10% FBS)

-

This compound stock solution (in DMSO)

-

Cotton swabs

-

Methanol for fixation

-

Crystal violet for staining

Procedure:

-

Matrigel Coating: Thaw Matrigel at 4°C overnight. Dilute Matrigel with cold serum-free medium and coat the upper surface of the Transwell inserts. Incubate at 37°C for at least 30 minutes to allow for gelation.

-

Cell Preparation: Culture cells to sub-confluency. Harvest and resuspend the cells in serum-free medium containing different concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control.

-

Assay Setup: Add complete medium (with chemoattractant) to the lower chamber of the 24-well plate. Place the Matrigel-coated inserts into the wells.

-

Cell Seeding: Seed the cell suspension containing this compound into the upper chamber of the inserts.

-

Incubation: Incubate the plate at 37°C with 5% CO₂ for 24-48 hours, allowing the cells to invade through the Matrigel and the porous membrane.

-

Remove Non-invading Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe away the non-invading cells and Matrigel from the top surface of the membrane.

-

Fix and Stain: Fix the invading cells on the bottom of the membrane with methanol. Stain the fixed cells with crystal violet.

-

Image and Quantify: Take images of the stained cells using a microscope. Count the number of invaded cells per field of view. The results can be expressed as the percentage of invasion inhibition compared to the vehicle control.

Mandatory Visualization

Caption: EP4 Receptor Signaling and Inhibition by this compound.

Caption: General Experimental Workflow for this compound Treatment.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]

- 3. Single hormone or synthetic agonist induces Gs/Gi coupling selectivity of EP receptors via distinct binding modes and propagating paths - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Ono-AE3-208 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of Ono-AE3-208, a selective EP4 receptor antagonist, in various mouse models. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the therapeutic potential of this compound.

Mechanism of Action

This compound is a potent and selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 4 (EP4).[1][2] The EP4 receptor is a G-protein coupled receptor that, upon binding PGE2, primarily couples to Gs to activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA).[3][4] Emerging evidence also suggests that the EP4 receptor can signal through alternative pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is implicated in cell migration and survival. By blocking the binding of PGE2 to the EP4 receptor, this compound inhibits these downstream signaling cascades, thereby modulating various physiological and pathological processes, including inflammation, immune responses, and cancer progression.

Signaling Pathway Diagram

Quantitative Data Summary

The following table summarizes the reported dosages and administration routes of this compound in various mouse models.

| Mouse Model | Mouse Strain | Dosage | Administration Route | Vehicle | Key Findings |

| Experimental Autoimmune Encephalomyelitis (EAE) | C57BL/6 | 10 mg/kg/day | Oral (per os) | Not specified | Suppressed clinical signs of EAE. |

| Prostate Cancer Bone Metastasis | Nude (NU/NU) | 10 mg/kg/day | Intraperitoneal (IP) | Distilled water | Suppressed in vivo bone metastasis of PC3 cells. |

| Diabetic Nephropathy | eNOS-/- (C57BL/6 background) | 10 mg/kg/day | In drinking water | Drinking water | Attenuated the development of diabetic kidney disease. |

| UV-induced Immunosuppression | C57BL/6 | 50 mg/kg/day | In drinking water | Drinking water | Reversed UV-induced immunosuppression. |

| Mammary Tumor Metastasis | Not specified | Not specified | Orally active | Not specified | Reduced metastasis of mammary tumor cells. |

| DSS-induced Colitis | C57BL/6 | Not specified | Not specified | Not specified | Exacerbated colitis, similar to EP4 receptor deficient mice. |

Experimental Protocols

Protocol 1: Administration of this compound in a Mouse Model of Experimental Autoimmune Encephalomyelitis (EAE)

This protocol describes the oral administration of this compound for the prophylactic treatment of EAE in C57BL/6 mice.

Materials:

-

This compound

-

Vehicle for oral administration (e.g., 0.5% methylcellulose in sterile water)

-

C57BL/6 mice (female, 8-10 weeks old)

-

MOG35-55 peptide

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

-

Pertussis toxin (PTX)

-

Sterile PBS

-

Oral gavage needles

Procedure:

-

EAE Induction:

-

On day 0, immunize mice subcutaneously with 100-200 µg of MOG35-55 emulsified in CFA.

-

Administer 200 ng of PTX intraperitoneally on day 0 and day 2 post-immunization.

-

-

Preparation of this compound Formulation:

-

This compound is soluble in DMSO. For oral administration, a suspension is often prepared.

-

To prepare a 1 mg/mL suspension, weigh the required amount of this compound.

-

Add a small volume of DMSO to dissolve the compound.

-

Gradually add the vehicle (e.g., 0.5% methylcellulose) while vortexing to create a homogenous suspension.

-

-

Administration of this compound:

-

Starting from day -1 (one day before immunization) to day 25, administer this compound at a dose of 10 mg/kg/day via oral gavage.

-

The volume of administration should be adjusted based on the individual mouse's body weight (typically 100-200 µL).

-

The control group should receive the vehicle only.

-

-

Monitoring:

-

Monitor the mice daily for clinical signs of EAE and record their scores based on a standardized scale (e.g., 0: no signs; 1: limp tail; 2: hind limb weakness; 3: hind limb paralysis; 4: forelimb paralysis; 5: moribund).

-

Protocol 2: Administration of this compound in a Mouse Model of Prostate Cancer Bone Metastasis

This protocol outlines the intraperitoneal administration of this compound to inhibit bone metastasis of prostate cancer cells in nude mice.

Materials:

-

This compound

-

Sterile distilled water

-

Luciferase-expressing PC3 prostate cancer cells (PC3-luc)

-

Nude mice (male, 5-6 weeks old)

-

Sterile PBS

-

Insulin syringes

-

Bioluminescence imaging system

Procedure:

-

Cell Preparation:

-

Culture PC3-luc cells to 80-90% confluency.

-

Harvest the cells and resuspend them in sterile PBS at a concentration of 1 x 10^6 cells/100 µL.

-

-

Tumor Cell Inoculation:

-

On day 0, anesthetize the mice.

-

Inject 1 x 10^5 PC3-luc cells in 100 µL of PBS into the left cardiac ventricle.

-

-

Preparation of this compound Solution:

-

Dissolve this compound in a minimal amount of DMSO and then dilute with sterile distilled water to the final desired concentration for injection. The final concentration of DMSO should be kept low (e.g., <5%). Alternatively, prepare a solution directly in sterile distilled water if solubility allows for the target dose.

-

-

Administration of this compound:

-

Beginning on day -1 (one day before tumor cell inoculation), administer this compound at a dose of 10 mg/kg/day via intraperitoneal injection.

-

The control group should receive an equal volume of the vehicle (distilled water with the same percentage of DMSO if used).

-

Continue daily injections for the duration of the experiment.

-

-

Monitoring of Metastasis:

-

Monitor tumor growth and metastasis formation using bioluminescence imaging every 5-10 days.

-

Anesthetize the mice and inject luciferin intraperitoneally.

-

Image the mice using an in vivo imaging system to quantify the photon flux from the metastatic lesions.

-

These protocols provide a starting point for in vivo studies with this compound. Researchers should optimize the dosage, administration route, and treatment schedule based on their specific experimental model and research questions. It is also crucial to include appropriate control groups to ensure the validity of the experimental results.

References

Application Notes and Protocols for Ono-AE3-208 in Immunology Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental design and detailed protocols for utilizing Ono-AE3-208, a selective EP4 receptor antagonist, in immunology research. This document is intended to guide researchers in designing and executing experiments to investigate the immunomodulatory effects of this compound.

Introduction to this compound

This compound is a potent and selective antagonist of the prostaglandin E2 (PGE2) receptor EP4. PGE2 is a key lipid mediator that plays a complex role in inflammation and immunity. By blocking the EP4 receptor, this compound allows for the specific investigation of the EP4 signaling pathway in various immune processes. This compound has been utilized in preclinical studies to explore its therapeutic potential in autoimmune diseases and cancer.[1][2]

Mechanism of Action

This compound competitively binds to the EP4 receptor, preventing the binding of its natural ligand, PGE2. The EP4 receptor is a G-protein coupled receptor (GPCR) that, upon activation by PGE2, primarily couples to the Gs alpha subunit (Gαs). This coupling activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of protein kinase A (PKA).[3][4] The PKA pathway can modulate the activity of various transcription factors, thereby influencing the expression of genes involved in inflammation and immune responses. Additionally, evidence suggests that the EP4 receptor can also couple to other signaling pathways, including the phosphatidylinositol 3-kinase (PI3K) pathway.

Caption: EP4 Receptor Signaling and this compound Inhibition.

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: Receptor Binding Affinity of this compound

| Receptor | Ki (nM) |

| EP4 | 1.3 |

| EP3 | 30 |

| FP | 790 |

| TP | 2400 |

| EP1, EP2, DP, IP | >10,000 |

Data compiled from product information sheets.

Table 2: Recommended Concentration and Dosage for In Vitro and In Vivo Studies

| Assay Type | Cell/Animal Model | Concentration/Dosage | Reference |

| In Vitro IL-8 Production Assay | Human Colonic Epithelial Caco-2 Cells | 1 µM | |

| In Vitro Cell Invasion and Migration Assays | Prostate Cancer Cell Lines (PC3, LNCaP) | Dose-dependent effects observed | |

| In Vivo Experimental Autoimmune Encephalomyelitis (EAE) | C57BL/6 Mice | 10 mg/kg per day (oral administration) |

Experimental Protocols

Detailed methodologies for key immunology experiments using this compound are provided below.

In Vitro T-Cell Proliferation Assay (CFSE-based)

This protocol describes how to assess the effect of this compound on T-cell proliferation using carboxyfluorescein succinimidyl ester (CFSE) dilution.

Materials:

-

This compound (stock solution in DMSO)

-

Isolated primary T-cells (e.g., from mouse spleen or human PBMCs)

-

Complete RPMI-1640 medium

-

CFSE (5 mM stock in DMSO)

-

T-cell activation stimuli (e.g., anti-CD3/anti-CD28 antibodies, or specific antigen)

-

Fetal Bovine Serum (FBS)

-

PBS (Phosphate Buffered Saline)

-

96-well round-bottom culture plates

-

Flow cytometer

Protocol:

-

Cell Preparation: Prepare a single-cell suspension of T-cells at a concentration of 1 x 10^7 cells/mL in pre-warmed PBS.

-

CFSE Labeling: Add CFSE stock solution to the cell suspension to a final concentration of 1-5 µM. Incubate for 10 minutes at 37°C, protected from light.

-

Quenching: Add 5 volumes of cold complete RPMI-1640 medium (containing 10% FBS) to the cells to quench the staining reaction. Incubate on ice for 5 minutes.

-

Washing: Centrifuge the cells, discard the supernatant, and wash the cell pellet twice with complete RPMI-1640 medium.

-

Cell Seeding: Resuspend the CFSE-labeled T-cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL. Seed 100 µL of the cell suspension per well in a 96-well round-bottom plate.

-

Treatment and Stimulation:

-

Prepare serial dilutions of this compound in complete RPMI-1640 medium. Add 50 µL of the this compound dilutions to the appropriate wells. Include a vehicle control (DMSO at the same final concentration as the highest this compound dose).

-

Add 50 µL of the T-cell activation stimulus (e.g., anti-CD3/CD28 antibodies) to each well.

-

-

Incubation: Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.

-

Flow Cytometry Analysis:

-

Harvest the cells from each well.

-

Stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD4, CD8) if desired.

-

Acquire the samples on a flow cytometer, detecting the CFSE signal in the FITC channel.

-

Analyze the data by gating on the live T-cell population and examining the CFSE fluorescence histogram. Each peak of decreasing fluorescence intensity represents a successive generation of cell division.

-

Caption: Workflow for CFSE-based T-cell proliferation assay.

In Vitro Cell Migration Assay (Transwell)

This protocol outlines the use of a transwell assay to evaluate the effect of this compound on the migration of immune cells towards a chemoattractant.

Materials:

-

This compound (stock solution in DMSO)

-

Immune cells of interest (e.g., macrophages, dendritic cells, T-cells)

-

Transwell inserts (with appropriate pore size for the cell type)

-

24-well companion plates

-

Cell culture medium (serum-free for cell suspension, with chemoattractant for lower chamber)

-

Chemoattractant (e.g., CCL2, CXCL12, or conditioned medium)

-

Calcein-AM or Crystal Violet for cell staining

-

Fluorescence plate reader or microscope

Protocol:

-

Plate Preparation:

-

Add 600 µL of cell culture medium containing the chemoattractant to the lower wells of the 24-well plate.

-

Place the transwell inserts into the wells.

-

-

Cell Preparation:

-

Culture immune cells to the desired state (e.g., resting or activated).

-

Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.

-

-

Treatment:

-

Prepare different concentrations of this compound in serum-free medium.

-

Incubate the cell suspension with the this compound dilutions or vehicle control for 30-60 minutes at 37°C.

-

-

Cell Seeding: Add 100 µL of the treated cell suspension to the upper chamber of each transwell insert.

-

Incubation: Incubate the plate for a duration appropriate for the cell type to allow for migration (typically 2-24 hours) at 37°C in a 5% CO2 incubator.

-

Quantification of Migration:

-

For non-adherent cells: Carefully remove the transwell insert. The migrated cells will be in the lower chamber. Collect the cells from the lower chamber and count them using a hemocytometer or flow cytometer.

-

For adherent cells:

-

Remove the non-migrated cells from the upper surface of the insert membrane by gently wiping with a cotton swab.

-

Fix the migrated cells on the bottom of the membrane with methanol or paraformaldehyde.

-

Stain the cells with Crystal Violet.

-

Elute the dye and measure the absorbance, or count the stained cells under a microscope.

-

-

Fluorescence-based method (for both):

-

Label the cells with Calcein-AM before seeding.

-

After incubation, measure the fluorescence of the cells that have migrated to the lower chamber using a fluorescence plate reader.

-

-

Caption: Workflow for a transwell cell migration assay.

In Vivo Experimental Autoimmune Encephalomyelitis (EAE)

This protocol provides a general framework for inducing EAE in mice to study the in vivo effects of this compound on a T-cell-mediated autoimmune disease.

Materials:

-

This compound

-

C57BL/6 mice (female, 8-12 weeks old)

-

Myelin Oligodendrocyte Glycoprotein 35-55 (MOG35-55) peptide

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

-

Pertussis toxin (PTX)

-

Sterile PBS

-

Vehicle for this compound (e.g., 0.5% methylcellulose)

-

Gavage needles

Protocol:

-

EAE Induction:

-

On day 0, immunize mice subcutaneously at two sites on the flank with 100 µL of an emulsion containing 100-200 µg of MOG35-55 in CFA.

-

On day 0 and day 2, administer 200 ng of PTX intraperitoneally.

-

-

This compound Treatment:

-

Prepare a suspension of this compound in the vehicle.

-

Administer this compound (e.g., 10 mg/kg) or vehicle daily by oral gavage, starting from a specified day relative to immunization (e.g., day 0 or at the onset of clinical signs).

-

-

Clinical Scoring:

-

Monitor the mice daily for clinical signs of EAE and body weight.

-

Score the clinical signs using a standardized scale (e.g., 0: no signs; 1: limp tail; 2: hind limb weakness; 3: hind limb paralysis; 4: hind and forelimb paralysis; 5: moribund).

-

-

Immunological Analysis (at the end of the experiment):

-

Isolate mononuclear cells from the spinal cord and brain.

-

Analyze the immune cell populations by flow cytometry (e.g., for T-cell subsets like Th1, Th17).

-

Restimulate splenocytes or lymph node cells with MOG35-55 in vitro and measure cytokine production (e.g., IFN-γ, IL-17) by ELISA or intracellular cytokine staining.

-

Perform histological analysis of the spinal cord to assess inflammation and demyelination.

-

Caption: Workflow for an in vivo EAE experiment.

Concluding Remarks

This compound is a valuable tool for dissecting the role of the EP4 receptor in a wide range of immunological processes. The protocols provided herein offer a starting point for researchers to investigate its effects on immune cell function in both in vitro and in vivo settings. As with any experimental system, optimization of specific parameters may be necessary to achieve the desired results. Careful consideration of experimental design and appropriate controls is crucial for the robust interpretation of data generated using this selective EP4 antagonist. No clinical trials specifically for this compound have been identified in the public domain.

References

- 1. researchhub.com [researchhub.com]

- 2. Intracellular Cytokine Staining Protocol [anilocus.com]

- 3. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | mPGES-1-Mediated Production of PGE2 and EP4 Receptor Sensing Regulate T Cell Colonic Inflammation [frontiersin.org]

Application Notes and Protocols for Western Blot Analysis of EP4 Signaling Using Ono-AE3-208

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Western blot analysis for the investigation of the Prostaglandin E2 (PGE2) receptor EP4 signaling pathway, with a specific focus on the effects of the selective EP4 antagonist, Ono-AE3-208. This document includes detailed experimental protocols, data presentation guidelines, and visual representations of the signaling cascade and experimental workflow.

Introduction to EP4 Signaling and this compound

The EP4 receptor, a G-protein coupled receptor, is a key component of the prostaglandin E2 signaling pathway. Upon binding of its ligand, PGE2, the EP4 receptor activates a downstream signaling cascade that plays a crucial role in various physiological and pathological processes, including inflammation, cancer progression, and immune responses.[1][2] The primary signaling pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which then phosphorylates the cAMP response element-binding protein (CREB) at Serine 133.[3][4] Phosphorylated CREB (p-CREB) acts as a transcription factor, modulating the expression of target genes.

This compound is a potent and selective antagonist of the EP4 receptor.[5] Its ability to block PGE2-mediated signaling makes it a valuable tool for studying the physiological roles of the EP4 receptor and a potential therapeutic agent for diseases where EP4 signaling is dysregulated. Western blot analysis is a powerful technique to elucidate the inhibitory effects of this compound on this pathway by quantifying the changes in the phosphorylation status of key downstream proteins like PKA and CREB.

Data Presentation

The following tables summarize hypothetical quantitative data from Western blot experiments designed to assess the dose-dependent and time-course effects of this compound on EP4 signaling. The data is presented as a fold change in protein phosphorylation relative to a vehicle-treated control, normalized to the total protein levels.

Table 1: Dose-Dependent Effect of this compound on PKA and CREB Phosphorylation

| Concentration of this compound (nM) | p-PKA (Thr197) / Total PKA (Fold Change) | p-CREB (Ser133) / Total CREB (Fold Change) |

| 0 (Vehicle Control) | 1.00 | 1.00 |

| 1 | 0.85 | 0.88 |

| 10 | 0.62 | 0.65 |

| 50 | 0.35 | 0.38 |

| 100 | 0.15 | 0.18 |

| 500 | 0.05 | 0.07 |

Cells were pre-treated with varying concentrations of this compound for 1 hour, followed by stimulation with 1 µM PGE2 for 15 minutes.

Table 2: Time-Course Effect of this compound on PKA and CREB Phosphorylation

| Time of this compound (50 nM) Treatment (minutes) | p-PKA (Thr197) / Total PKA (Fold Change) | p-CREB (Ser133) / Total CREB (Fold Change) |

| 0 (PGE2 stimulation alone) | 1.00 | 1.00 |

| 15 | 0.75 | 0.80 |

| 30 | 0.55 | 0.60 |

| 60 | 0.38 | 0.42 |

| 120 | 0.20 | 0.25 |

| 240 | 0.10 | 0.12 |

Cells were stimulated with 1 µM PGE2, and this compound (50 nM) was added at time zero. Cell lysates were collected at the indicated time points.

Experimental Protocols

Protocol 1: Cell Culture and Treatment for this compound Dose-Response Analysis

-

Cell Seeding: Plate cells (e.g., HEK293T, PC-3, or other cells expressing EP4) in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.

-

Starvation: Once cells reach the desired confluency, replace the growth medium with a serum-free medium and incubate for 12-24 hours.

-

Inhibitor Pre-treatment: Prepare stock solutions of this compound in DMSO. Dilute the stock solution in a serum-free medium to final concentrations (e.g., 1, 10, 50, 100, 500 nM). A vehicle control with the same concentration of DMSO should be included. Add the diluted this compound or vehicle to the corresponding wells and incubate for 1 hour at 37°C.

-

Stimulation: Prepare a stock solution of PGE2 in DMSO and dilute it in a serum-free medium to the desired final concentration (e.g., 1 µM). Add the diluted PGE2 to all wells (except for a negative control) and incubate for 15 minutes at 37°C.

-

Cell Lysis: Immediately after stimulation, place the plates on ice and proceed with protein extraction as described in the Western Blot protocol.

Protocol 2: Western Blot Analysis of EP4, PKA, and CREB Phosphorylation

-

Protein Extraction:

-

Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).

-

Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes, with vortexing every 10 minutes.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

-

-

Sample Preparation:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x.

-

Boil the samples at 95-100°C for 5-10 minutes.

-

-

SDS-PAGE:

-

Load 20-30 µg of protein per lane into a 10% or 12% SDS-polyacrylamide gel.

-

Include a pre-stained protein ladder to monitor protein separation.

-

Run the gel at 100-120 V until the dye front reaches the bottom of the gel.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Confirm the transfer efficiency by staining the membrane with Ponceau S.

-

-

Blocking:

-

Wash the membrane with Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibodies (e.g., rabbit anti-p-PKA, rabbit anti-PKA, rabbit anti-p-CREB, rabbit anti-CREB, rabbit anti-EP4, and a loading control like mouse anti-β-actin) in the blocking buffer according to the manufacturer's recommendations.

-

Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

-

-

Secondary Antibody Incubation:

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane three times for 10 minutes each with TBST.

-

Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

-

Incubate the membrane with the ECL substrate for 1-5 minutes.

-

Capture the chemiluminescent signal using a digital imaging system.

-

-

Densitometry Analysis:

-

Quantify the band intensities using image analysis software (e.g., ImageJ).

-

Normalize the intensity of the phosphorylated protein bands to the corresponding total protein bands. For the EP4 receptor and loading control, normalize to the loading control.

-

Express the results as a fold change relative to the control condition.

-

Mandatory Visualizations

Caption: EP4 Receptor Signaling Pathway and Inhibition by this compound.

Caption: Experimental Workflow for Western Blot Analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. An EP4 antagonist this compound suppresses cell invasion, migration, and metastasis of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Prostaglandin E2 receptor EP4 is involved in the cell growth and invasion of prostate cancer via the cAMP‑PKA/PI3K‑Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Ono-AE3-208 stability in DMSO and other solvents

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Ono-AE3-208 in DMSO and other solvents.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is soluble in several organic solvents. Dimethyl sulfoxide (DMSO) is the most common solvent for preparing stock solutions, with a solubility of up to 100 mM.[1] Other suitable solvents include ethanol and dimethylformamide (DMF).[2]

Q2: What is the solubility of this compound in different solvents?

A2: The approximate solubility of this compound in various common laboratory solvents is summarized in the table below. Please note that solubility can be affected by factors such as temperature and the purity of the solvent. For instance, moisture-absorbing DMSO can reduce solubility.[3]

Solubility Data for this compound

| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |

| DMSO | 30 - 81 | ~74 - 200 |

| Ethanol | 3 - 10 | ~7.4 - 24.7 |

| DMF | ~30 | ~74 |

| Water | Insoluble | Insoluble |

| DMSO:PBS (pH 7.2) (1:1) | ~0.5 | ~1.24 |

Data compiled from multiple sources.[3]

Q3: How should I prepare an aqueous solution of this compound?

A3: this compound is sparingly soluble in aqueous buffers. To prepare an aqueous solution, it is recommended to first dissolve the compound in DMSO to create a concentrated stock solution. This stock solution can then be diluted with the aqueous buffer of your choice to the desired final concentration. It is not recommended to store the aqueous solution for more than one day.

Q4: What are the recommended storage conditions for solid this compound?

A4: Solid this compound should be stored at -20°C. Under these conditions, the compound is stable for at least three to four years.

Q5: How should I store this compound solutions?

A5: Stock solutions of this compound in organic solvents should be aliquoted to avoid repeated freeze-thaw cycles and stored at low temperatures. Recommended storage conditions for solutions vary slightly by supplier, but general guidelines are provided in the table below.

Storage Recommendations for this compound Solutions

| Storage Temperature | Duration in Solvent |

| -80°C | Up to 1 year |

| -20°C | 1 month to 2 weeks |

Data compiled from multiple sources.

Q6: How many freeze-thaw cycles can a solution of this compound in DMSO tolerate?

A6: While specific data on the freeze-thaw stability of this compound is not available, it is a general recommendation to avoid repeated freeze-thaw cycles for small molecule solutions in DMSO. Each cycle can introduce moisture, which may affect the solubility and stability of the compound. For sensitive experiments, it is best to aliquot stock solutions into single-use volumes.

Troubleshooting Guides

Problem: I am seeing precipitation in my this compound stock solution in DMSO.

-

Possible Cause 1: Low-quality or wet DMSO. DMSO is hygroscopic and can absorb moisture from the air, which can decrease the solubility of this compound.

-

Solution: Use fresh, high-purity, anhydrous DMSO.

-

-

Possible Cause 2: Exceeded solubility limit. You may have tried to prepare a solution at a concentration higher than the solubility limit of this compound in DMSO.

-

Solution: Refer to the solubility table above and ensure your stock concentration is within the recommended range. Gentle warming can aid dissolution.

-

-

Possible Cause 3: Improper storage. Storing the DMSO stock solution at room temperature for extended periods can lead to degradation or precipitation.

-

Solution: Store DMSO stock solutions at -20°C or -80°C as recommended.

-

Problem: I am concerned about the stability of my this compound solution for a long-term experiment.

-

Solution: For long-term experiments, it is advisable to perform a stability test of your this compound solution under your specific experimental conditions. You can use analytical techniques like HPLC or LC-MS to assess the purity and concentration of the compound over time. Detailed protocols for these methods are provided in the "Experimental Protocols" section below.

Experimental Protocols

Protocol 1: General Procedure for Assessing this compound Stability by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the stability of this compound in a given solvent.

-

Preparation of Standard Solution: Prepare a stock solution of this compound in the solvent of interest (e.g., DMSO) at a known concentration (e.g., 10 mM).

-

Initial Analysis (Time Zero): Immediately after preparation, dilute an aliquot of the stock solution with an appropriate mobile phase to a suitable concentration for HPLC analysis. Inject the diluted solution into the HPLC system to obtain the initial chromatogram and peak area of this compound.

-

Storage of Stability Samples: Store the remaining stock solution under the desired storage conditions (e.g., -20°C, 4°C, room temperature).

-

Time-Point Analysis: At predetermined time intervals (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve an aliquot of the stored stock solution.

-

Sample Preparation and Analysis: Dilute the aliquot with the mobile phase to the same concentration as the initial analysis and inject it into the HPLC system.

-

Data Analysis: Compare the peak area of this compound at each time point to the initial peak area at time zero. A decrease in the peak area and the appearance of new peaks are indicative of degradation. Calculate the percentage of this compound remaining at each time point.

Signaling Pathways and Workflows

This compound is a selective antagonist of the Prostaglandin E2 (PGE2) receptor EP4. The signaling pathway of the EP4 receptor is complex and can involve multiple downstream effectors.

Caption: EP4 Receptor Signaling Pathway and Inhibition by this compound.

Experimental Workflow for Stability Assessment

The following diagram illustrates a typical workflow for assessing the stability of this compound.

Caption: Workflow for assessing the stability of this compound solutions.

References

Ono-AE3-208 In Vivo Experiments: A Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing Ono-AE3-208 in in vivo experiments. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful and accurate application of this selective EP4 receptor antagonist in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective antagonist of the Prostaglandin E2 (PGE2) receptor subtype 4 (EP4).[1][2][3] It functions by blocking the signaling cascade initiated by the binding of PGE2 to the EP4 receptor. This receptor is a G-protein coupled receptor that, upon activation, primarily stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). The EP4 signaling pathway is involved in a variety of physiological and pathophysiological processes, including inflammation, carcinogenesis, and immune responses.

Q2: What is a suitable vehicle for in vivo administration of this compound?

A2: this compound is sparingly soluble in aqueous solutions and requires an organic solvent for initial dissolution. A common approach for preparing a vehicle for in vivo administration involves first dissolving this compound in dimethyl sulfoxide (DMSO) and then diluting this stock solution with an aqueous buffer or a mixture of other co-solvents. For oral administration, a suspension in carboxymethyl cellulose sodium (CMC-Na) can be used. For injections, a common vehicle formulation consists of DMSO, PEG300, Tween 80, and saline.

Q3: What are the key considerations for the vehicle control group?

A3: The vehicle control group is critical for distinguishing the pharmacological effects of this compound from any biological effects of the vehicle itself. The control group should receive the exact same vehicle formulation, volume, and administration route as the drug-treated group. It is also advisable to include an untreated control group to account for any potential effects of the administration procedure itself.

Q4: How should this compound and its solutions be stored?

A4: As a crystalline solid, this compound is stable for at least four years when stored at -20°C. Stock solutions prepared in DMSO can be stored at -80°C for up to two years or at -20°C for one year. It is not recommended to store aqueous solutions for more than one day. To avoid repeated freeze-thaw cycles, it is best to aliquot stock solutions into smaller volumes.

Q5: What are the known off-target effects of this compound?

A5: this compound is a highly selective antagonist for the EP4 receptor. However, it does show some much lower potency for other prostanoid receptors, such as EP3, FP, and TP receptors. It is important to consider these potential off-target effects when interpreting experimental results.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

| Solvent | Solubility | Reference |

| DMSO | ≥40.4 mg/mL (with gentle warming) | |

| Ethanol | ≥8.1 mg/mL (with gentle warming and ultrasonic) | |

| DMSO:PBS (pH 7.2) (1:1) | ~0.5 mg/mL | |

| Water | Insoluble |

Table 2: Stability of this compound

| Form | Storage Temperature | Stability | Reference |

| Crystalline Solid | -20°C | ≥ 4 years | |

| In Solvent (e.g., DMSO) | -80°C | 2 years | |

| In Solvent (e.g., DMSO) | -20°C | 1 year | |

| Aqueous Solution | Room Temperature | Not recommended for more than one day |

Experimental Protocols

Protocol 1: Preparation of Vehicle for Intraperitoneal (IP) or Subcutaneous (SC) Injection

This protocol is a general guideline and may require optimization based on the specific experimental requirements.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Polyethylene glycol 300 (PEG300), sterile

-

Tween 80, sterile

-

Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)

-

Sterile conical tubes and syringes

Procedure:

-

Calculate the required amount of this compound based on the desired final concentration and total volume.

-

Prepare the vehicle solution. A common formulation is a mixture of DMSO, PEG300, Tween 80, and saline. A recommended starting ratio is 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline.

-

For example, to prepare 10 mL of vehicle:

-

0.5 mL DMSO

-

4.0 mL PEG300

-

0.5 mL Tween 80

-

5.0 mL sterile saline

-

-

-

Dissolve this compound in DMSO. In a sterile conical tube, add the calculated amount of this compound powder to the required volume of DMSO. Vortex or sonicate gently until fully dissolved. This will create your stock solution.

-

Prepare the final drug solution. Add the PEG300 to the this compound/DMSO stock solution and mix thoroughly.

-

Add the Tween 80 and mix again.

-

Finally, add the sterile saline to reach the final volume and mix until the solution is clear and homogenous.

-

Prepare the vehicle control. In a separate sterile tube, prepare the same vehicle formulation without this compound.

-

Administration: Administer the prepared this compound solution and the vehicle control to the respective animal groups via IP or SC injection. For IP injections in mice, the recommended maximum volume is 10 ml/kg. For SC injections, the maximum volume is also around 10 ml/kg, but larger volumes should be administered at multiple sites.

Protocol 2: Preparation of Vehicle for Oral Gavage

Materials:

-

This compound powder

-

Carboxymethyl cellulose sodium (CMC-Na)

-

Sterile water

-

Mortar and pestle or homogenizer

-

Sterile tubes and oral gavage needles

Procedure:

-

Prepare the CMC-Na solution. A common concentration is 0.5% (w/v) in sterile water. Dissolve the CMC-Na powder in sterile water. This may require stirring for an extended period.

-

Calculate the required amount of this compound.

-

Create a suspension. Add the calculated amount of this compound powder to a small amount of the CMC-Na solution in a mortar or a suitable tube.

-

Homogenize the suspension. Use a pestle or a homogenizer to create a fine, homogenous suspension.

-

Dilute to the final concentration. Gradually add the remaining CMC-Na solution to the suspension while continuously mixing to achieve the desired final concentration and volume.

-

Prepare the vehicle control. Prepare a 0.5% CMC-Na solution without this compound to serve as the vehicle control.

-

Administration: Administer the this compound suspension and the vehicle control to the respective animal groups using an appropriate oral gavage needle.

Mandatory Visualizations

Caption: EP4 Receptor Signaling Pathway and the inhibitory action of this compound.

Caption: General experimental workflow for in vivo studies with this compound.

Troubleshooting Guide

Caption: Troubleshooting decision tree for common issues in this compound in vivo experiments.

References

Optimizing Ono-AE3-208 dosage for long-term studies

Ono-AE3-208 Technical Support Center

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound, a selective EP4 receptor antagonist, for long-term studies. Here you will find frequently asked questions, troubleshooting guides, and detailed protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective antagonist for the prostaglandin E2 (PGE2) receptor subtype 4 (EP4).[1][2][3][4] Its mechanism of action involves binding to the EP4 receptor, thereby blocking the downstream signaling cascade typically initiated by PGE2. This inhibition prevents the Gs protein-mediated activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).[5]

Q2: What is the recommended starting dosage for this compound in long-term rodent studies?

A2: The optimal dosage can vary significantly depending on the animal model, disease state, and administration route. However, published studies provide a general range. For oral administration in mice, doses have ranged from 10 mg/kg/day to 50 mg/kg/day. It is crucial to perform a pilot dose-response study to determine the most effective and well-tolerated dose for your specific experimental conditions.

Q3: How should I prepare and store this compound for long-term use?

A3: this compound is supplied as a crystalline solid that is stable for at least four years when stored at -20°C.

-

Stock Solutions: Prepare concentrated stock solutions in an organic solvent such as DMSO. Solubility is high in DMSO (approx. 34-100 mM). Store stock solutions in aliquots at -80°C to avoid repeated freeze-thaw cycles; under these conditions, they are stable for up to a year.

-

Working Solutions: For aqueous-based administration, this compound is sparingly soluble. A common method is to first dissolve the compound in DMSO and then dilute it with the chosen aqueous buffer (e.g., PBS). A 1:1 solution of DMSO:PBS (pH 7.2) yields a solubility of approximately 0.5 mg/mL. It is strongly recommended to prepare fresh aqueous working solutions daily and not to store them for more than one day.

Q4: What are the known pharmacokinetic (PK) properties of this compound?

A4: this compound is described as an orally active antagonist. However, detailed public data on its half-life, Cmax, and bioavailability are limited in the initial search results. Researchers should either consult more specific literature for their model or conduct preliminary PK studies to characterize its absorption, distribution, metabolism, and excretion (ADME) profile within their experimental setup.

Troubleshooting Guides

Q1: I am observing high variability in my results between different treatment groups. What could be the cause?

A1: Inconsistent results can stem from several factors:

-

Compound Stability: Ensure that your working solutions are prepared fresh daily, as the stability of this compound in aqueous solutions is limited.

-

Dosing Accuracy: Verify the accuracy of your dosing procedure. For oral gavage, ensure consistent delivery and minimize stress to the animals.

-

Vehicle Effects: The vehicle itself (e.g., DMSO) can have biological effects. Always include a vehicle-only control group to account for these potential effects.

-

Batch-to-Batch Variability: If using different batches of the compound, ensure their purity and potency are consistent.

Q2: The compound is precipitating out of my aqueous vehicle during preparation or administration. How can I resolve this?

A2: Precipitation is a common issue due to the low aqueous solubility of this compound.

-

Optimize Vehicle Composition: Try a co-solvent system. A common formulation for in vivo use involves dissolving the compound in DMSO first, then adding a surfactant like Tween-80, and finally diluting with a carrier like PEG300 and saline.

-

Sonication: Gently sonicate the solution in a water bath to aid dissolution.

-

pH Adjustment: Check if adjusting the pH of your final solution (while ensuring it remains physiologically compatible) improves solubility.

-

Reduce Final Concentration: If precipitation persists, you may need to lower the final concentration and increase the dosing volume, if permissible for your animal model.

Q3: I am not observing the expected antagonist effect in my long-term study. What should I check?

A3:

-

Dosage and Bioavailability: The administered dose may be insufficient to maintain a therapeutic concentration over the dosing interval. Consider increasing the dose or dosing frequency. A pilot pharmacokinetic study is highly recommended to confirm target engagement.

-

Receptor Expression: Confirm that your target tissue or cell type expresses the EP4 receptor at sufficient levels.

-

Compound Integrity: Verify the purity and integrity of your this compound batch.

-

Mechanism of Action: Ensure that the biological effect you are measuring is indeed mediated by the EP4 receptor in your specific model. The EP4 signaling pathway can be complex and may have different roles depending on the context.

Data Presentation

Table 1: Solubility and Storage of this compound

| Solvent/Storage Condition | Solubility/Stability | Reference |

| Powder Storage | ≥ 4 years at -20°C | |

| DMSO | ~30-34.59 mg/mL (up to 100 mM) | |

| Ethanol | ~10 mg/mL | |

| Dimethylformamide (DMF) | ~30 mg/mL | |

| DMSO:PBS (1:1, pH 7.2) | ~0.5 mg/mL | |

| Stock Solution in Solvent | 1 year at -80°C; 1 month at -20°C | |

| Aqueous Solution | Not recommended for storage > 1 day |

Table 2: Receptor Binding Affinity of this compound

| Receptor | Binding Affinity (Ki) | Reference |

| EP4 | 1.3 nM | |

| EP3 | 30 nM | |

| FP | 790 nM | |

| TP | 2400 nM | |

| EP1, EP2, DP, IP | >10,000 nM |

Experimental Protocols

Protocol: Chronic Oral Administration of this compound in a Murine Model

This protocol provides a general framework. Specifics should be optimized for your model.

-

Materials:

-

This compound powder (purity ≥98%)

-

Dimethyl sulfoxide (DMSO), sterile

-

Polyethylene glycol 300 (PEG300)

-

Tween-80

-

Sterile Saline (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Oral gavage needles (20-22 gauge, ball-tipped)

-

Appropriate mouse strain for the long-term study

-

-

Vehicle Preparation (Example):

-

Prepare a vehicle solution consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

-

In a sterile tube, add DMSO, PEG300, and Tween-80. Mix thoroughly.

-

Add the saline and vortex until a clear, homogenous solution is formed.

-

-

This compound Formulation (Example for a 10 mg/kg dose):

-

Assume an average mouse weight of 25g and a dosing volume of 10 mL/kg (0.25 mL/mouse).

-

The required concentration is 1 mg/mL.

-

For 10 mL of formulation, weigh 10 mg of this compound powder.

-

Add 1 mL of DMSO to the powder and vortex until fully dissolved. This is your stock.

-

Add 4 mL of PEG300 to the stock and mix.

-

Add 0.5 mL of Tween-80 and mix.

-